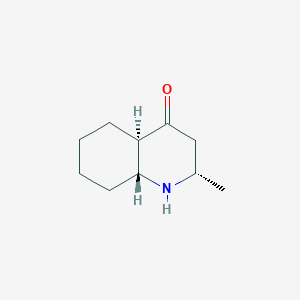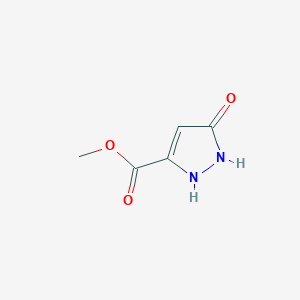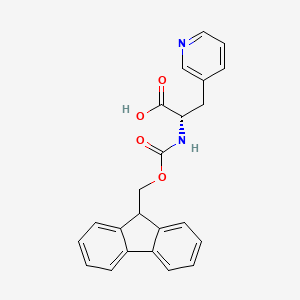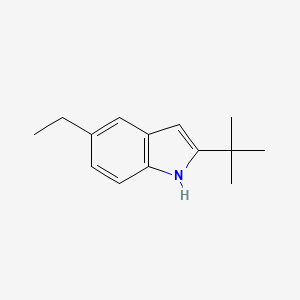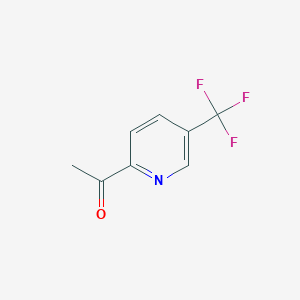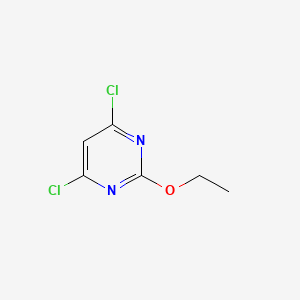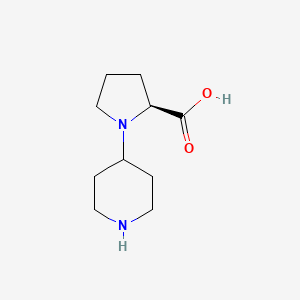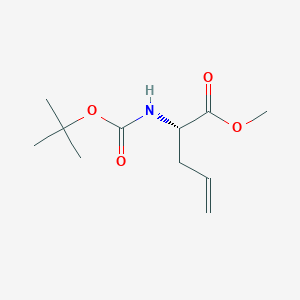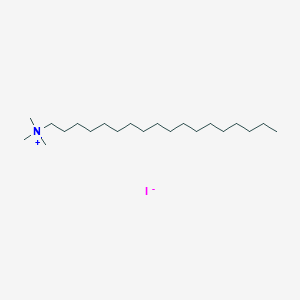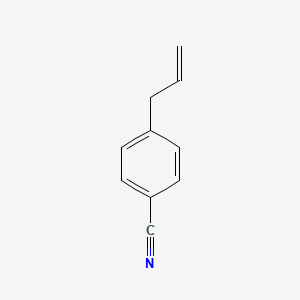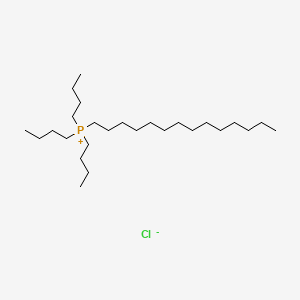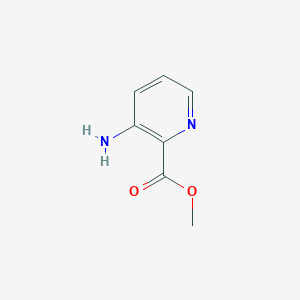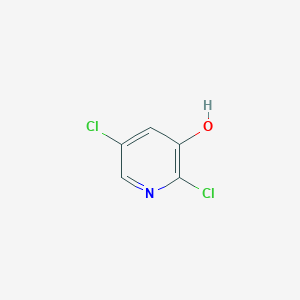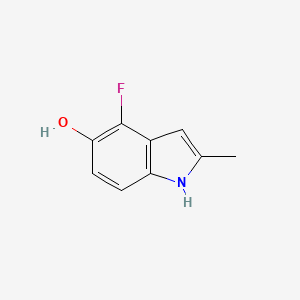
4-Fluoro-5-hydroxy-2-methylindole
Übersicht
Beschreibung
4-Fluoro-5-hydroxy-2-methylindole is a chemical compound with the empirical formula C9H8FNO . It is a 5-substituted-2-methyl-1H-indole .
Synthesis Analysis
The synthesis of 4-Fluoro-5-hydroxy-2-methylindole involves various methods such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed reactions. One of the most commonly used methods is the Pd-catalyzed Suzuki coupling reaction between 5-bromo-2-methylindole and 4-fluorophenylboronic acid.Molecular Structure Analysis
The molecular structure of 4-Fluoro-5-hydroxy-2-methylindole contains a total of 21 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Pyrrole .Physical And Chemical Properties Analysis
4-Fluoro-5-hydroxy-2-methylindole has a molecular weight of 165.16 . It is a solid substance . The boiling point is predicted to be 327.3±37.0 °C . The compound has a density of 1.367 .Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Synthesis
- Electron capture gas chromatography was utilized for estimating urinary 5-hydroxy-3-methylindole in patients, showcasing the compound's relevance in biochemical analysis (Mori et al., 1978).
- 5-Fluoroindole, closely related to 4-Fluoro-5-hydroxy-2-methylindole, was synthesized from m-fluorotoluene, demonstrating its importance in organic synthesis (Hoffmann et al., 1965).
Pharmacological Studies
- Fluoro-substituted indoles like 4-Fluoro-5-hydroxy-2-methylindole were found to have potential in medicinal chemistry, as indicated by a study on 5-Fluoro-2-oxindole that exhibited antinociceptive, antioxidant, and anti-inflammatory effects during inflammatory pain (Redondo et al., 2020).
Environmental and Biological Applications
- Indole derivatives, including 4-Fluoro-5-hydroxy-2-methylindole, are significant in environmental science, as seen in a study on the degradation of 3-methylindole by ionizing radiation in wastewater treatment (He et al., 2022).
- In biochemistry, indole analogs are used to study the functionality of enzymes such as tryptophan synthase in plants, as shown in a study utilizing indole analogs in carrot and tobacco cell cultures (Widholm, 1981).
Material Science and Electrochemistry
- Fluoro-substituted conjugated polyindoles, related to 4-Fluoro-5-hydroxy-2-methylindole, have been explored for their electrochemical charge storage properties, indicating potential applications in energy storage technologies (Wang et al., 2019).
Safety And Hazards
4-Fluoro-5-hydroxy-2-methylindole is classified as Acute toxicity - Category 4, both Oral and Dermal. It causes skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). It is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It should be handled with gloves .
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWRMOYYUHIPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438485 | |
| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-hydroxy-2-methylindole | |
CAS RN |
288385-88-6 | |
| Record name | 4-Fluoro-2-methyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

